molecular formula C70H72I4N6O12 B115263 3,6-dimethylaminodibenzopyridonium Edetate CAS No. 143578-51-2

3,6-dimethylaminodibenzopyridonium Edetate

Cat. No.: B115263
CAS No.: 143578-51-2
M. Wt: 1697 g/mol
InChI Key: RTQGVSYTQOTTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-dimethylaminodibenzopyridonium Edetate, also known as this compound, is a useful research compound. Its molecular formula is C70H72I4N6O12 and its molecular weight is 1697 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Onium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

143578-51-2

Molecular Formula

C70H72I4N6O12

Molecular Weight

1697 g/mol

IUPAC Name

amino-(3,6-dimethylbenzo[c]chromen-6-yl)iodanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/4C15H15INO.C10H16N2O8/c4*1-10-7-8-12-11-5-3-4-6-13(11)15(2,16-17)18-14(12)9-10;13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h4*3-9H,17H2,1-2H3;1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/q4*+1;/p-4

InChI Key

RTQGVSYTQOTTOI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.CC1=CC2=C(C=C1)C3=CC=CC=C3C(O2)(C)[I+]N.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-]

Synonyms

3,6-dimethylaminodibenzopyridonium edetate
IHC 72
IHC-72

Origin of Product

United States

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